molecular formula C20H20N4OS4 B12016267 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B12016267
M. Wt: 460.7 g/mol
InChI Key: AUPYSEFSUULSJI-SRZZPIQSSA-N
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Description

This compound is a mouthful, but its structure is intriguing! It consists of a thiadiazole core with appended functional groups

    Name: 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

    Molecular Formula: CHNOS

    CAS Number: 497824-16-5

Preparation Methods

Synthetic Routes: While detailed synthetic routes for this compound are scarce, we can infer that it involves the condensation of appropriate precursors. The thiadiazole scaffold likely forms through cyclization reactions.

Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers primarily synthesize it for specialized studies.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The sulfur atoms in the thiadiazole ring are susceptible to oxidation.

    Reduction: Reduction of the nitro group may yield an amino derivative.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions.

Common Reagents and Conditions:
  • Thionyl chloride (SOCl2) : Converts the hydroxyl group to a chloride.
  • Hydrazine hydrate (N2H4·H2O) : Forms the hydrazide moiety.
  • Base-catalyzed condensation : For the Schiff base formation.

Major Products: The compound itself is the major product, but derivatives may arise from further functionalization.

Scientific Research Applications

Chemistry:

  • Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
  • Organic Synthesis : Researchers explore its reactivity in novel transformations.
Biology and Medicine:
  • Antimicrobial Properties : Investigate its antibacterial or antifungal effects.
  • Enzyme Inhibition : Assess its impact on specific enzymes.
Industry:
  • Materials Science : Potential applications in polymers or nanomaterials.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets, affecting biological pathways. Further studies are needed to elucidate this fully.

Properties

Molecular Formula

C20H20N4OS4

Molecular Weight

460.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N4OS4/c1-14-3-5-16(6-4-14)12-27-19-23-24-20(29-19)28-13-18(25)22-21-11-15-7-9-17(26-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+

InChI Key

AUPYSEFSUULSJI-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)SC

Origin of Product

United States

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